molecular formula C11H22N2 B8317725 1-cyclopentyl-N-methylpiperidin-4-amine

1-cyclopentyl-N-methylpiperidin-4-amine

Cat. No.: B8317725
M. Wt: 182.31 g/mol
InChI Key: WOXFFEXUMWWAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-N-methylpiperidin-4-amine is a piperidine derivative characterized by a cyclopentyl group at the 1-position and an N-methylamine substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₁H₂₂N₂, with a molecular weight of 182.3 g/mol. Piperidine derivatives are widely studied in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as neurotransmitter receptors or enzymes .

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

1-cyclopentyl-N-methylpiperidin-4-amine

InChI

InChI=1S/C11H22N2/c1-12-10-6-8-13(9-7-10)11-4-2-3-5-11/h10-12H,2-9H2,1H3

InChI Key

WOXFFEXUMWWAEC-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular properties of 1-cyclopentyl-N-methylpiperidin-4-amine and analogous piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₁H₂₂N₂ 182.3 1-Cyclopentyl, 4-N-methylamine High lipophilicity; steric bulk
1-Benzylpiperidin-4-amine C₁₂H₁₈N₂ 190.3 1-Benzyl, 4-amine Aromatic ring enhances π-π interactions
1-Benzyl-N-methylpiperidin-4-amine C₁₃H₂₀N₂ 204.3 1-Benzyl, 4-N-methylamine Combines aromaticity and reduced polarity
N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine C₁₀H₁₆N₄ 192.3 1-Pyrimidinyl, 4-N-methylamine Heteroaromatic group for target binding
1-Acetylpiperidin-4-amine C₇H₁₄N₂O 142.2 1-Acetyl, 4-amine Polar acetyl group; potential metabolic instability
1-Methyl-N-(4-nitrophenyl)piperidin-4-amine C₁₂H₁₇N₃O₂ 235.3 1-Methyl, 4-N-(4-nitrophenyl)amine Electron-withdrawing nitro group; reactive
Key Observations:
  • Steric Effects : Cyclopentyl and benzyl groups introduce steric hindrance, which may influence receptor binding compared to smaller substituents like methyl or acetyl.
  • Polarity : N-Methylation reduces polarity compared to primary amines (e.g., 1-benzylpiperidin-4-amine), impacting solubility and pharmacokinetics .

Chemical Reactivity and Stability

  • Oxidation Stability : The cyclopentyl group in this compound may confer greater stability under oxidative conditions compared to benzyl-substituted analogs. For example, 1-[(4-chlorophenyl)methyl]piperidin-4-amine undergoes permanganate oxidation, suggesting benzyl derivatives are more prone to oxidative degradation .
  • Metabolic Pathways : N-Methylation in the target compound may reduce metabolic deamination compared to primary amines (e.g., 1-benzylpiperidin-4-amine), which are susceptible to enzymatic oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.